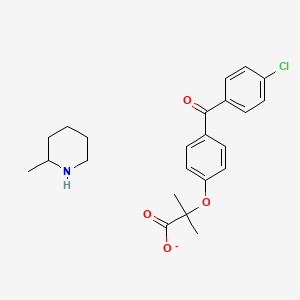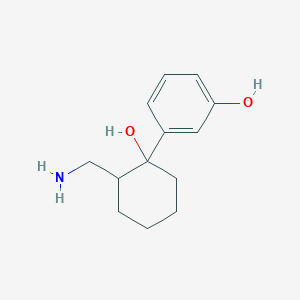
(-)-O-Desmethyl-N,N-bisdesmethylTramadol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-O-Desmethyl-N,N-bisdesmethylTramadol: is a synthetic compound derived from Tramadol, an opioid analgesic. This compound is a metabolite of Tramadol and is known for its potential pharmacological effects, particularly in pain management. It is structurally related to Tramadol but has undergone specific modifications that alter its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-O-Desmethyl-N,N-bisdesmethylTramadol typically involves multiple steps, starting from Tramadol. The process includes demethylation and further N-demethylation reactions. Common reagents used in these reactions include strong acids or bases, such as hydrochloric acid or sodium hydroxide, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-O-Desmethyl-N,N-bisdesmethylTramadol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-O-Desmethyl-N,N-bisdesmethylTramadol is used as a reference compound for studying the metabolic pathways of Tramadol and its derivatives.
Biology: Biologically, this compound is studied for its interaction with opioid receptors and its potential effects on neurotransmitter release.
Medicine: In medicine, research focuses on its analgesic properties and potential use as a pain management drug, particularly for patients who do not respond well to Tramadol.
Industry: Industrially, this compound is used in the development of new analgesic drugs and in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of (-)-O-Desmethyl-N,N-bisdesmethylTramadol involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, inhibiting the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. This results in an analgesic effect, reducing the perception of pain.
Vergleich Mit ähnlichen Verbindungen
Tramadol: The parent compound, known for its analgesic properties.
O-DesmethylTramadol: Another metabolite of Tramadol with similar pharmacological effects.
N-DesmethylTramadol: A related compound with distinct metabolic pathways.
Uniqueness: (-)-O-Desmethyl-N,N-bisdesmethylTramadol is unique due to its specific structural modifications, which result in different pharmacokinetic properties compared to its parent compound and other metabolites. This uniqueness makes it a valuable compound for studying the metabolism and pharmacodynamics of opioid analgesics.
Eigenschaften
IUPAC Name |
3-[2-(aminomethyl)-1-hydroxycyclohexyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
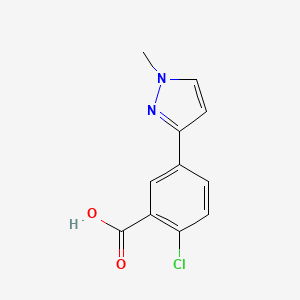
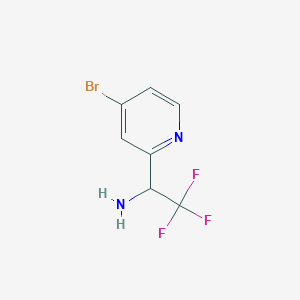
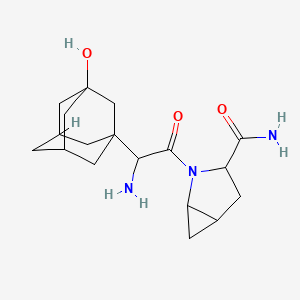
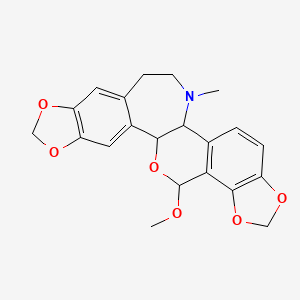
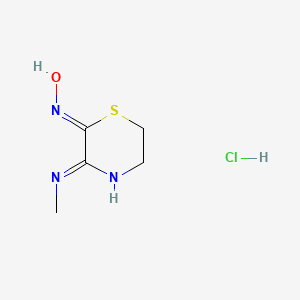
![(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B15124781.png)
![2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15124782.png)
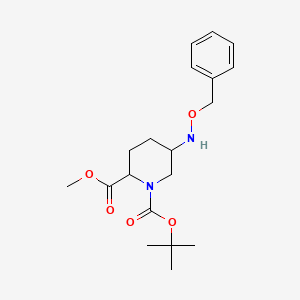
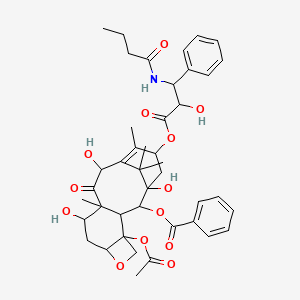
![5-Phenyl-N-[2-(4-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15124801.png)
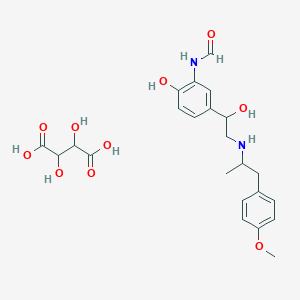

![3-Isopropyl-7a-methyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15124817.png)
